3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-
Description
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- is a furan-based carboxylic acid derivative characterized by a 5-methyl substituent on the furan ring and a 2-(cyclohexylamino)-2-oxoethyl group at the 2-position. The compound is listed under synonyms such as AGN-PC-00J8KH and CTK3I0141, with one supplier identified in . However, direct pharmacological data for this compound remain unreported in the provided evidence.
Properties
CAS No. |
917614-42-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethyl]-5-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-7-11(14(17)18)12(19-9)8-13(16)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
SQWGEFRSLSOAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)CC(=O)NC2CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the carboxylic acid group and the cyclohexylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furan ring and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Furan ring : A heterocyclic core with oxygen.
- 5-Methyl group : Enhances steric bulk and hydrophobicity.
- 2-(Cyclohexylamino)-2-oxoethyl group: Introduces an amide linkage and a bulky cyclohexyl moiety.
Comparisons with analogs (Table 1) highlight differences in substituents, functional groups, and applications:
Table 1: Structural and Functional Comparison
Functional Group Impact
- Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group increases polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., methyl or ethyl esters in ) . This may influence solubility and bioavailability.
- Amide vs. Cyclohexylamino Groups: The cyclohexylamino-oxoethyl substituent introduces a bulky, lipophilic group absent in simpler amide derivatives (e.g., compound 5 in ) . This could enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Molecular Weight: Limited data are available, but ester derivatives (e.g., C₉H₁₂O₄, MW 184) are smaller than the target compound, which may have a higher MW due to the cyclohexyl group .
Biological Activity
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and neuroprotective effects, supported by various studies and data.
- Molecular Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
- CAS Number : 1448-96-0
1. Antimicrobial Activity
Research has indicated that derivatives of furanic compounds exhibit varying degrees of antimicrobial activity. For instance, some furan derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In a study involving related compounds, it was found that certain furanic derivatives showed notable inhibition against MRSA with an inhibition zone of approximately 8 mm .
2. Cytotoxic Activity
Cytotoxicity studies have been conducted on several furan derivatives, including those related to 3-furancarboxylic acid. A notable study evaluated the cytotoxic effects of various compounds on cancer cell lines using MTT assays. While specific data for 3-furancarboxylic acid is limited, related compounds exhibited moderate to high cytotoxicity against cell lines such as NCI-H1650 and HepG2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NCI-H1650 | 15 |
| Compound B | HepG2 | 20 |
| Compound C | HCT-116 | 25 |
3. Neuroprotective Effects
Neuroprotection is another area where furan derivatives have shown promise. In vitro studies have demonstrated that certain furanic compounds can protect neuronal cells from oxidative stress-induced damage. For example, a derivative similar to 3-furancarboxylic acid was shown to protect PC12 cells against hydrogen peroxide-induced cell death, indicating potential for neuroprotective applications .
Case Studies and Research Findings
- Study on Antimicrobial Properties :
-
Cytotoxicity Assessment :
- In a comparative analysis of several furan derivatives, researchers found that while some exhibited significant cytotoxicity against cancer cell lines, others showed minimal effects. This variability highlights the need for further investigation into the structure-activity relationship of these compounds .
- Neuroprotective Potential :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
